molecular formula C19H23N3O5 B4307239 ETHYL 4-(1,3-BENZODIOXOL-5-YL)-2-OXO-6-(1-PYRROLIDINYLMETHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

ETHYL 4-(1,3-BENZODIOXOL-5-YL)-2-OXO-6-(1-PYRROLIDINYLMETHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

Cat. No.: B4307239
M. Wt: 373.4 g/mol
InChI Key: QKJTVAICJYSOAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound that belongs to the class of cathinones Cathinones are a group of psychoactive substances that are structurally related to the naturally occurring alkaloid cathinone, found in the khat plant

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(1,3-BENZODIOXOL-5-YL)-2-OXO-6-(1-PYRROLIDINYLMETHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves multiple steps, starting from readily available starting materials

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a urea derivative under acidic or basic conditions.

    Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced via a Friedel-Crafts acylation reaction using a benzodioxole derivative and an acyl chloride.

    Incorporation of the Pyrrolidine Group: The pyrrolidine group can be introduced through a nucleophilic substitution reaction using a pyrrolidine derivative and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, purification methods such as recrystallization, chromatography, and distillation are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating certain medical conditions.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 4-(1,3-BENZODIOXOL-5-YL)-2-OXO-6-(1-PYRROLIDINYLMETHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of ETHYL 4-(1,3-BENZODIOXOL-5-YL)-2-OXO-6-(1-PYRROLIDINYLMETHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE lies in its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-(pyrrolidin-1-ylmethyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5/c1-2-25-18(23)16-13(10-22-7-3-4-8-22)20-19(24)21-17(16)12-5-6-14-15(9-12)27-11-26-14/h5-6,9,17H,2-4,7-8,10-11H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJTVAICJYSOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC3=C(C=C2)OCO3)CN4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-(1,3-BENZODIOXOL-5-YL)-2-OXO-6-(1-PYRROLIDINYLMETHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 2
ETHYL 4-(1,3-BENZODIOXOL-5-YL)-2-OXO-6-(1-PYRROLIDINYLMETHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 3
ETHYL 4-(1,3-BENZODIOXOL-5-YL)-2-OXO-6-(1-PYRROLIDINYLMETHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 4
ETHYL 4-(1,3-BENZODIOXOL-5-YL)-2-OXO-6-(1-PYRROLIDINYLMETHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 4-(1,3-BENZODIOXOL-5-YL)-2-OXO-6-(1-PYRROLIDINYLMETHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 6
ETHYL 4-(1,3-BENZODIOXOL-5-YL)-2-OXO-6-(1-PYRROLIDINYLMETHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

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